molecular formula C15H19N5O3 B15035635 Methyl 2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate

Methyl 2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate

Cat. No.: B15035635
M. Wt: 317.34 g/mol
InChI Key: SKRBZMHUMMOGKQ-UHFFFAOYSA-N
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Description

Methyl 2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate is a complex organic compound that belongs to the class of triazines Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate typically involves the reaction of cyanuric chloride with ethylamine to form the triazine core. This is followed by the nucleophilic substitution of the chlorine atoms with ethylamine groups. The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The ethylamino groups can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Diethylhexyl Butamido Triazone: Another triazine derivative used as a UV absorber in sunscreens.

    Hexamethylmelamine: A triazine compound with anti-cancer properties.

    2-Amino-4-morpholino-1,3,5-triazine: Used clinically for its antitumor properties.

Uniqueness

Methyl 2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate is unique due to its specific substitution pattern and the presence of both ethylamino and benzoate groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H19N5O3

Molecular Weight

317.34 g/mol

IUPAC Name

methyl 2-[[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy]benzoate

InChI

InChI=1S/C15H19N5O3/c1-4-16-13-18-14(17-5-2)20-15(19-13)23-11-9-7-6-8-10(11)12(21)22-3/h6-9H,4-5H2,1-3H3,(H2,16,17,18,19,20)

InChI Key

SKRBZMHUMMOGKQ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=N1)OC2=CC=CC=C2C(=O)OC)NCC

Origin of Product

United States

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